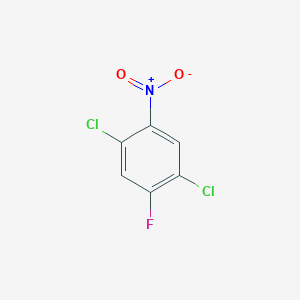

1,4-Dichloro-2-fluoro-5-nitrobenzene

説明

Significance in Contemporary Synthetic Organic Chemistry

The primary significance of 1,4-dichloro-2-fluoro-5-nitrobenzene in modern synthetic organic chemistry lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of multiple halogen atoms and a strongly electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective replacement of the halogen atoms, providing a strategic pathway to introduce various functional groups and construct intricate molecular architectures.

In academic research, this compound is particularly valued for its potential in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of its substituents allows for the creation of diverse molecular scaffolds that can be further elaborated to generate libraries of compounds for biological screening. The principles of its reactivity are well-established, drawing parallels from similar compounds like 1-chloro-4-fluoro-2-nitrobenzene, which is a critical intermediate in the synthesis of a broad spectrum of drug candidates. nbinno.comnbinno.com

Overview of Unique Structural Features and their Academic Research Relevance

The academic research relevance of this compound is intrinsically linked to its unique structural features. The interplay between the different substituents on the benzene (B151609) ring governs its chemical behavior and provides chemists with a powerful tool for molecular design.

The key structural aspects and their relevance are:

Electron-Deficient Aromatic Ring: The nitro group, being a potent electron-withdrawing group, significantly reduces the electron density of the benzene ring. This "activation" is crucial for facilitating nucleophilic aromatic substitution, a class of reactions that is otherwise difficult to achieve with electron-rich aromatic systems. nih.gov

Multiple Leaving Groups: The presence of three halogen atoms (two chlorine and one fluorine) offers multiple sites for nucleophilic attack. The relative reactivity of these halogens towards displacement can be influenced by their position relative to the activating nitro group and by the nature of the incoming nucleophile. This differential reactivity allows for controlled, stepwise substitution, a cornerstone of modern synthetic strategy.

Fluorine as a Unique Halogen: The fluorine atom at the 2-position, ortho to the nitro group, is particularly activated towards displacement. In nucleophilic aromatic substitution reactions, fluoride (B91410) is often an excellent leaving group, a trend that is somewhat counterintuitive when compared to its behavior in aliphatic substitution reactions. This feature allows for selective reactions at this position.

Steric and Electronic Effects: The specific placement of the substituents (1,4-dichloro, 2-fluoro, 5-nitro) creates a unique steric and electronic environment around the benzene ring. This influences the regioselectivity of reactions, directing incoming reagents to specific positions and enabling the synthesis of highly defined isomers.

A direct synthetic route to this compound is not prominently detailed in readily available literature, however, its synthesis can be inferred from similar preparations. For instance, the synthesis of the analogous 1,4-dibromo-2-fluoro-5-nitrobenzene (B1429235) is achieved through the nitration of 1,4-dibromo-2-fluorobenzene (B72686) using a mixture of trifluoroacetic acid, trifluoroacetic anhydride, and ammonium (B1175870) nitrate. guidechem.com A similar strategy, starting from 1,4-dichloro-2-fluorobenzene, would likely yield the title compound. Another common method for producing related compounds is the nitration of di-halogenated benzenes using a mixture of nitric and sulfuric acid. prepchem.comwikipedia.org

While specific, detailed research findings exclusively focused on this compound are not abundant in publicly accessible literature, its utility as a synthetic intermediate is evident from the established chemistry of similarly substituted nitroaromatics. For example, the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide (B1231860) results in the selective substitution of the chlorine atom para to the nitro group. This highlights the directing effect of the nitro group in such reactions.

Below are tables summarizing the key properties of this compound and a related compound for comparative context.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2624-66-0 |

| Molecular Formula | C₆H₂Cl₂FNO₂ |

| Molecular Weight | 209.99 g/mol |

| Physical Form | Solid |

Data sourced from commercial supplier information.

Table 2: Spectroscopic Data for the Related Compound 1,4-Dibromo-2-fluoro-5-nitrobenzene

| Type of Spectrum | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ/ppm: 8.19-8.18 (d, J=5.43 Hz, 1H), 7.54-7.53 (d, J=6.85 Hz, 1H) |

This data for a structurally similar compound illustrates the expected regions for proton signals in such polysubstituted nitrobenzenes. guidechem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dichloro-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZFJPOJOZSLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2624-66-0 | |

| Record name | 1,4-dichloro-2-fluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 1,4-Dichloro-2-fluoro-5-nitrobenzene

The primary and most established route for the synthesis of this compound involves a multi-step process starting from a suitable aromatic precursor. This typically includes sequential halogenation and nitration steps.

Multi-Step Halogenation and Nitration Sequences on Aromatic Precursors

The synthesis generally commences with a di-substituted benzene (B151609) derivative, which is then further functionalized. A logical and commonly employed precursor is 1,4-dichloro-2-fluorobenzene. The synthesis from this starting material would proceed via electrophilic nitration.

The core of this synthetic approach is the introduction of a nitro group (-NO₂) onto the 1,4-dichloro-2-fluorobenzene ring. This is typically achieved using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The general reaction can be summarized as follows:

C₆H₃Cl₂F + HNO₃ + H₂SO₄ → C₆H₂Cl₂FNO₂ + H₂O

This multi-step approach, starting from a pre-halogenated precursor, allows for a more controlled introduction of the nitro group at the desired position, governed by the directing effects of the existing halogen substituents.

Regioselective Considerations in Halogenation and Nitration

The success of the synthesis hinges on the regioselectivity of the nitration step. In the precursor, 1,4-dichloro-2-fluorobenzene, the benzene ring is substituted with three halogen atoms: two chlorine atoms and one fluorine atom. Halogens are known to be deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution.

In this specific precursor, the positions on the aromatic ring are influenced by the directing effects of the three halogens:

The fluorine at position 2.

The chlorine at position 1.

The chlorine at position 4.

The fluorine atom is the most activating (or least deactivating) among the halogens and will strongly direct incoming electrophiles to its ortho and para positions. The chlorine atoms are also ortho-, para-directing but are more deactivating than fluorine.

Considering the structure of 1,4-dichloro-2-fluorobenzene:

The position ortho to the fluorine (position 3) is sterically hindered by the adjacent chlorine at position 4.

The other position ortho to the fluorine (position 1) is already substituted.

The position para to the fluorine is position 5.

Therefore, the incoming nitronium ion (NO₂⁺) will be predominantly directed to the electronically activated and sterically accessible position 5. The directing effects of the chlorine atoms also align with this outcome. The chlorine at position 4 directs to position 5 (ortho), and the chlorine at position 1 directs to position 5 (para). This convergence of directing effects leads to the highly regioselective formation of this compound.

Alternative Synthetic Approaches

Adaptations from Related Halogenated Nitrobenzene (B124822) Precursors

An alternative pathway could involve the introduction of one of the halogen atoms at a later stage of the synthesis. For instance, one could start with a precursor that already contains the nitro group and some of the halogen atoms. A plausible precursor could be 1-chloro-2-fluoro-4-nitrobenzene (B1581884). Subsequent chlorination of this intermediate would then be required to introduce the final chlorine atom.

However, this approach presents significant regiochemical challenges. The nitro group is a strong deactivating and meta-directing group. Therefore, introducing a chlorine atom via electrophilic aromatic substitution onto 1-chloro-2-fluoro-4-nitrobenzene would be difficult and likely lead to a mixture of isomers, with the desired this compound not being the major product.

A more viable adaptation could involve nucleophilic aromatic substitution on a more highly substituted precursor, although this falls outside the direct halogenation and nitration scope.

Direct Nitration Strategies on Halogenated Aromatic Systems

The direct nitration of less substituted halogenated aromatic systems, followed by further halogenation, represents another alternative. For example, one could start with 1,4-dichlorobenzene (B42874) and perform a nitration reaction. The nitration of 1,4-dichlorobenzene is a well-established process that yields 1,4-dichloro-2-nitrobenzene. wikipedia.org The subsequent step would be the fluorination of this intermediate. However, introducing a fluorine atom directly onto an aromatic ring via electrophilic fluorination is challenging due to the high reactivity of fluorine. More commonly, fluorination is achieved through methods like the Balz-Schiemann reaction, which would require the presence of an amino group, adding several more steps to the synthesis.

Alternatively, starting with a fluorinated precursor like 1-chloro-4-fluorobenzene, followed by nitration and then chlorination, could be considered. The nitration would be directed by the existing halogens, and the final chlorination step would need to be carefully controlled to achieve the desired isomer.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To maximize the yield and selectivity of this compound, careful optimization of the reaction conditions for the nitration of 1,4-dichloro-2-fluorobenzene is crucial. Key parameters that influence the outcome of the reaction include the temperature, reaction time, and the composition of the nitrating mixture.

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 0 - 50 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and dinitrated species. Lower temperatures favor higher selectivity. |

| Reaction Time | 1 - 6 hours | Sufficient time is required for the reaction to go to completion. The optimal time depends on the temperature and the reactivity of the substrate. |

| Nitrating Agent Composition | Molar ratio of HNO₃ to H₂SO₄ | The ratio of nitric acid to sulfuric acid affects the concentration of the nitronium ion. A higher concentration of sulfuric acid generally leads to a faster reaction. |

| Solvent | Often neat, or with a co-solvent like dichloromethane | The use of a solvent can help to control the reaction temperature and improve the solubility of the reactants. |

Detailed research findings for analogous reactions, such as the nitration of other halogenated benzenes, provide a basis for optimizing this specific synthesis. For instance, in the preparation of similar compounds, controlling the temperature is paramount to prevent over-nitration and the formation of impurities. The gradual addition of the nitrating agent to the substrate is also a common practice to maintain temperature control and ensure a steady reaction rate. Post-reaction work-up typically involves quenching the reaction mixture with ice-water, followed by separation and purification of the product, often through crystallization or distillation.

Influence of Catalysis on Synthetic Pathways

The introduction of a nitro group onto the 1,4-dichloro-2-fluorobenzene ring is a classic example of electrophilic aromatic nitration. The efficiency and selectivity of this transformation are heavily dependent on the catalytic system employed. Catalysts in this context serve to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is the active agent in the substitution reaction.

Traditionally, this is achieved using a liquid-phase mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid". In this system, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion.

More advanced strategies, particularly for industrial-scale and vapor-phase reactions, utilize solid acid catalysts. These heterogeneous catalysts offer advantages in terms of separation, reusability, and potentially milder reaction conditions. For the nitration of halogenated benzenes, catalysts composed of metal sulfates on solid supports like silica-alumina have been investigated. Research into these systems has shown a direct correlation between the catalytic activity and the electronegativity of the metal ions within the sulfate. google.com Higher electronegativity tends to enhance the catalytic effect. google.com Zeolite-based catalysts and clays (B1170129) such as montmorillonite (B579905) have also been employed for gas-phase nitration of other aromatics, indicating their potential applicability in this synthesis. google.com

The choice of catalyst directly influences the reaction pathway, affecting not only the rate of reaction but also the isomeric purity of the product. While the directing effects of the existing chloro and fluoro substituents on the benzene ring guide the incoming nitro group, the catalyst can modulate the regioselectivity and minimize the formation of unwanted byproducts.

| Catalyst Type | Phase | Typical Composition | Key Influence on Synthesis |

|---|---|---|---|

| Mixed Acid | Liquid | Concentrated H₂SO₄ and HNO₃ | Standard method for generating nitronium ions (NO₂⁺) for electrophilic substitution. byjus.com |

| Solid Acid (Metal Sulfates) | Vapor | Metal sulfates (e.g., aluminum sulfate) on a silica-alumina support. google.com | Offers easier separation and catalyst recycling; activity is correlated with the metal ion's electronegativity. google.com |

| Solid Acid (Zeolites/Clays) | Vapor | Acidic silica-alumina zeolites or montmorillonite. google.com | Provides a solid surface for the reaction, potentially improving selectivity and safety in gas-phase processes. google.com |

Temperature and Pressure Control in Vapor Phase Reactions

Vapor-phase nitration presents an alternative to traditional liquid-phase synthesis, often allowing for continuous processing and better control over reaction exotherms. In this methodology, gaseous reactants are passed over a heated solid catalyst bed. The precise control of temperature and pressure is critical for maximizing yield, ensuring safety, and preventing unwanted side reactions or catalyst degradation.

Temperature: The reaction temperature in vapor-phase nitration must be carefully optimized. It needs to be high enough to maintain the reactants in the gaseous state and to achieve a practical reaction rate. However, excessively high temperatures can lead to the thermal decomposition of nitric acid, which reduces the yield of the desired product. google.com For the nitration of halogenated benzenes, reaction temperatures are typically maintained above the boiling point of nitric acid but should not exceed 300°C. google.com For similar gas-phase aromatic nitrations, such as that of toluene, a temperature range of 150°C to 250°C is often employed. google.com Because nitration reactions are highly exothermic, precise temperature control is also a crucial safety measure to prevent thermal runaway, which could lead to the formation of explosive byproducts. byjus.com

Pressure: A significant advantage of many vapor-phase nitration processes is the ability to operate at or near atmospheric pressure. google.comgoogle.com This avoids the high capital and operational costs associated with high-pressure reactor systems. The reaction is typically carried out in the presence of an inert carrier gas, such as nitrogen, which helps to transport the vaporized reactants over the catalyst and maintain a stable operating pressure. google.com The partial pressures of the aromatic substrate and the nitrating agent can be adjusted by altering their feed rates and the flow rate of the carrier gas, providing another layer of control over the reaction kinetics and selectivity.

| Parameter | Typical Range | Rationale and Impact on Reaction |

|---|---|---|

| Temperature | 150°C - 300°C | Must be high enough to ensure vapor phase but below the decomposition temperature of nitric acid to maximize yield. google.comgoogle.com Critical for controlling the highly exothermic reaction. byjus.com |

| Pressure | Atmospheric | Avoids the need for expensive high-pressure equipment, making the process more economical and industrially viable. google.comgoogle.com |

| Carrier Gas | Inert (e.g., Nitrogen) | Facilitates the transport of vaporized reactants over the catalyst and helps maintain stable pressure and flow conditions. google.com |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

1,4-Dichloro-2-fluoro-5-nitrobenzene is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of a powerful electron-withdrawing nitro group and three halogen atoms which facilitate the stabilization of the reaction intermediate.

The SNAr reaction mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. In the case of this compound, the nitro (-NO₂) group serves as a potent activating group. It deactivates the ring towards electrophiles but activates it for nucleophilic attack. wou.eduyoutube.com This activation stems from its ability to withdraw electron density from the benzene (B151609) ring, particularly from the ortho and para positions, making the ring carbons more electrophilic and susceptible to attack by nucleophiles. pressbooks.pubquizlet.com

The halogen substituents (chlorine and fluorine) also contribute to the activation of the ring for SNAr reactions through their inductive electron-withdrawing effect. quizlet.com Although they possess lone pairs that can donate electron density via resonance, their inductive effect is more significant in the context of SNAr, further enhancing the electrophilicity of the ring carbons. The cumulative effect of the nitro group and the three halogens renders the benzene ring significantly electron-deficient and thus, highly activated for nucleophilic aromatic substitution.

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.comnih.gov

The mechanism unfolds as follows:

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens). This initial attack is the rate-determining step and results in the formation of the Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. quizlet.comyoutube.com This delocalization provides significant stabilization to the complex, lowering the activation energy for its formation. wikipedia.org

Elimination Step: In the subsequent, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (halide ion). quizlet.com

The stability of the Meisenheimer complex is a key factor in the facility of the SNAr reaction. The presence of the nitro group ortho or para to the site of nucleophilic attack is particularly effective in stabilizing this intermediate through resonance. pressbooks.pubquizlet.com

In this compound, there are three potential leaving groups: the fluorine atom at the C-2 position and the chlorine atoms at the C-1 and C-4 positions. The regioselectivity of the SNAr reaction is determined by two primary factors: the degree of activation at each halogen-bearing carbon and the intrinsic leaving group ability of the halogens.

Activation by the Nitro Group: The nitro group at C-5 strongly activates the positions ortho (C-4) and para (C-1) to it. The C-2 position is meta to the nitro group, and therefore less activated by it.

Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the fast, second step, so bond strength is not the primary determinant of the reaction rate. Instead, the ability of the leaving group to stabilize the transition state of the first (rate-determining) step is crucial. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect, which stabilizes the developing negative charge in the Meisenheimer complex more effectively than chlorine. quizlet.com Consequently, fluoride (B91410) is generally a better leaving group than chloride in SNAr reactions.

Given these factors, the fluorine atom at the C-2 position is often the most susceptible to nucleophilic attack. While it is meta to the nitro group, the superior leaving group ability of fluoride can make this position reactive. However, the chlorine atoms at C-1 and C-4 are para and ortho to the strongly activating nitro group, respectively, making them highly reactive as well. The precise site of substitution can depend on the nature of the nucleophile and the reaction conditions. For instance, in reactions with some nucleophiles, the displacement of the chlorine atom adjacent (ortho) to the nitro group is favored. wikipedia.org

| Position | Halogen | Position Relative to -NO₂ | Activation Level | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|---|

| C-1 | Chlorine | Para | High | Good | High |

| C-2 | Fluorine | Meta | Low | Excellent | Moderate to High |

| C-4 | Chlorine | Ortho | High | Good | High |

An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism is typically favored for unactivated aryl halides and requires the use of very strong bases (e.g., sodium amide, NaNH₂) and high temperatures. youtube.com

For a highly activated substrate like this compound, the SNAr (addition-elimination) mechanism is the overwhelmingly favored pathway under typical nucleophilic substitution conditions. The presence of the electron-withdrawing nitro group provides a low-energy pathway via the Meisenheimer complex, making the high-energy benzyne intermediate pathway less likely. However, under forcing conditions with exceptionally strong, sterically hindered bases, the possibility of a benzyne-mediated reaction cannot be entirely ruled out, though it is not the characteristic reactivity of this compound.

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to its high reactivity in SNAr, this compound is strongly deactivated towards electrophilic aromatic substitution (EAS).

The outcome of an EAS reaction is governed by the electronic effects of the substituents already present on the benzene ring. libretexts.org These substituents influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (directing effect). libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, both by induction and resonance. It makes the aromatic ring significantly less nucleophilic and thus much less reactive towards electrophiles. The nitro group is a meta-director. pressbooks.pub

Halogen Atoms (-F, -Cl): The halogen atoms are also deactivating groups. Their strong electronegativity withdraws electron density from the ring inductively, making it less reactive. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (sigma complex) when attack occurs at the ortho or para positions. pressbooks.publibretexts.org

In this compound, the cumulative effect of one strongly deactivating nitro group and three deactivating halogen atoms makes the ring extremely unreactive towards electrophilic attack. Any EAS reaction would require harsh conditions.

If a reaction were to occur, the directing effects of the substituents would be in opposition. The nitro group at C-5 would direct an incoming electrophile to the C-1 and C-3 positions (meta). The halogen atoms would direct ortho and para to their own positions. The fluorine at C-2 directs to C-1 (para) and C-3 (ortho). The chlorine at C-1 directs to C-2 and C-6 (ortho) and C-4 (para). The chlorine at C-4 directs to C-3 and C-5 (ortho) and C-1 (para). The only available positions for substitution are C-3 and C-6. The directing effects are summarized in the table below.

| Substituent | Position | Effect | Directs to Positions |

|---|---|---|---|

| -F | C-2 | Deactivating, Ortho, Para-Director | 1, 3, 6 |

| -Cl | C-1 | Deactivating, Ortho, Para-Director | 2, 4, 6 |

| -Cl | C-4 | Deactivating, Ortho, Para-Director | 1, 3, 5 |

| -NO₂ | C-5 | Strongly Deactivating, Meta-Director | 1, 3 |

Considering the available positions (C-3 and C-6), the C-3 position is meta to the nitro group, ortho to the fluorine at C-2, and ortho to the chlorine at C-4. The C-6 position is ortho to the chlorine at C-1. Predicting the precise outcome is complex, but the overwhelming deactivation of the ring makes significant product formation from EAS reactions highly improbable under standard conditions.

Coupling Reactions and Advanced Cross-Coupling Methodologies

This compound is a substrate well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The two chlorine atoms serve as potential reaction sites for transformations like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

The reactivity of the two C-Cl bonds is not identical. The chlorine atom at C4 is positioned ortho to the strongly electron-withdrawing nitro group, while the chlorine at C1 is meta to it. In the key oxidative addition step of most cross-coupling catalytic cycles, the palladium catalyst preferentially inserts into the more electron-deficient C-Cl bond. The ortho-nitro group significantly lowers the electron density at C4, making this C-Cl bond more susceptible to oxidative addition than the C-Cl bond at C1. This allows for regioselective functionalization at the C4 position.

While specific studies detailing cross-coupling reactions on this compound are not prevalent, the principles can be extrapolated from research on similar polychlorinated and nitroaromatic compounds. For instance, Suzuki-Miyaura couplings are widely used for the synthesis of polychlorinated biphenyls (PCBs) by reacting chloroarenes with arylboronic acids. industrialchemicals.gov.au Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. nih.govgoogle.com Recent advances have even enabled the use of nitroarenes directly as coupling partners, where the nitro group itself is replaced in a "denitrative" cross-coupling, showcasing the versatility of these catalyst systems.

Below is a table summarizing typical conditions for major cross-coupling reactions, which would be applicable for the selective functionalization of the C4-Cl bond in this compound.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Potential Product (from C4 coupling) |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Na₂CO₃, K₃PO₄ | 4-Aryl-1-chloro-2-fluoro-5-nitrobenzene |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu, Cs₂CO₃ | N-Alkyl/Aryl-4-chloro-2-fluoro-5-nitroaniline |

| Heck Reaction | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | 1-Chloro-2-fluoro-5-nitro-4-vinylarene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 4-(Alkynyl)-1-chloro-2-fluoro-5-nitrobenzene |

Reduction Reactions of the Nitro Group for Subsequent Derivatization

The nitro group of this compound is readily reduced to a primary amino group (-NH₂), yielding 2,5-dichloro-4-fluoroaniline. This transformation is a cornerstone in synthetic chemistry as it converts an electron-withdrawing, meta-directing group into an electron-donating, ortho-, para-directing group, opening up a wide array of subsequent derivatization pathways.

The reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and clean procedures. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). pressbooks.pub This method is often preferred due to its high efficiency and the fact that the only byproduct is water.

Alternative methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), or using salts like tin(II) chloride (SnCl₂). These methods are also effective but can require more extensive workup procedures to remove metal salts.

The resulting amine, 2,5-dichloro-4-fluoroaniline, is a valuable synthetic intermediate. The amino group can undergo a variety of reactions, including:

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -CN, -Br, -Cl, and -F.

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. This is often used to protect the amino group or to introduce new functional moieties.

Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines.

Further Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing subsequent electrophilic substitutions to the positions ortho and para to it.

The table below outlines common conditions for the reduction of aromatic nitro compounds.

| Reagent/System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| H₂ / Pd/C | Ethanol, Methanol, Ethyl Acetate | RT - 50°C, 1-5 atm H₂ | Clean, high yield, common industrial method. |

| Fe / HCl or CH₃COOH | Water, Ethanol | Reflux | Classic, inexpensive method. Requires acidic workup. |

| SnCl₂·2H₂O / HCl | Ethanol, Concentrated HCl | RT - Reflux | Effective for laboratory scale; requires removal of tin salts. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | RT - Reflux | Mild reducing agent, useful for sensitive substrates. |

Derivatization and Advanced Synthetic Utility

Application as a Key Intermediate in Complex Organic Synthesis

The strategic placement of chloro, fluoro, and nitro substituents on the benzene (B151609) ring activates the molecule for a variety of chemical transformations. This reactivity profile allows for its use as a foundational building block in the multi-step synthesis of intricate organic compounds.

The structure of 1,4-dichloro-2-fluoro-5-nitrobenzene is well-suited for the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinoxalines, which are significant scaffolds in medicinal chemistry. The key transformation enabling this is the reduction of the nitro group to an amine, which, adjacent to a labile halogen, sets the stage for cyclization reactions.

A common synthetic pathway involves the initial reduction of the nitro group to form a substituted o-phenylenediamine (B120857) derivative. This intermediate can then undergo condensation with various electrophilic partners to construct the desired heterocyclic ring.

Typical Reaction Scheme for Benzimidazole (B57391) Synthesis:

Reduction of the Nitro Group: The nitro group of this compound can be reduced to an amino group using standard reducing agents such as tin(II) chloride, iron powder in acidic medium, or catalytic hydrogenation. organic-chemistry.orgrsc.org This yields a substituted aniline (B41778).

Nucleophilic Substitution: The resulting aniline can then be subjected to nucleophilic aromatic substitution to introduce a second amino group ortho to the first, forming a diamine.

Cyclization: The o-phenylenediamine derivative is then cyclized with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring. nih.govscispace.com The choice of cyclizing agent determines the substituent at the 2-position of the benzimidazole core.

Similarly, for quinoxaline (B1680401) synthesis, the derived o-phenylenediamine can be condensed with α-dicarbonyl compounds. nih.govorganic-chemistry.orgthieme-connect.de The reaction typically proceeds under mild conditions and provides a direct route to the quinoxaline framework. e-bookshelf.de

Below is a data table outlining the potential heterocyclic systems derivable from this compound.

| Heterocyclic System | Key Intermediate | Typical Cyclizing Reagent |

| Benzimidazoles | Substituted o-phenylenediamine | Aldehydes, Carboxylic Acids |

| Quinoxalines | Substituted o-phenylenediamine | α-Dicarbonyl Compounds |

| Benzoxazoles | Substituted o-aminophenol | Carboxylic Acids, Acid Chlorides |

| Benzothiazoles | Substituted o-aminothiophenol | Aldehydes, Carboxylic Acids |

The presence of three halogen atoms (two chloro and one fluoro) activated by a strong electron-withdrawing nitro group makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This allows for the sequential and regioselective replacement of the halogens with a wide variety of nucleophiles, leading to the creation of highly functionalized aromatic compounds.

The reactivity of the halogens towards nucleophilic displacement is influenced by their position relative to the nitro group. Halogens positioned ortho or para to the nitro group are significantly more activated. libretexts.org In this compound, the fluorine atom at C-2 and the chlorine atom at C-4 are ortho and para, respectively, to the nitro group at C-5, making them prime sites for substitution. Generally, the carbon-fluorine bond is more susceptible to nucleophilic attack in SNAr reactions compared to the carbon-chlorine bond. youtube.com

This differential reactivity can be exploited to introduce different functional groups in a controlled manner. For example, a soft nucleophile like a thiol might preferentially displace one halogen, while a harder nucleophile like an alkoxide might replace another under different reaction conditions.

Examples of Nucleophilic Substitution:

Amination: Reaction with primary or secondary amines can introduce substituted amino groups.

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base leads to the formation of ethers.

Thiolation: Reaction with thiols yields thioethers.

These substitution reactions provide access to a broad range of derivatives with tailored electronic and steric properties, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.gov

Strategies for Functional Group Interconversion

Beyond the primary transformations, several functional group interconversions can be performed on this compound and its derivatives to further elaborate the molecular structure.

The most pivotal of these is the reduction of the nitro group to an amine. A variety of reagents can accomplish this transformation with high chemoselectivity, leaving the halogen substituents intact. organic-chemistry.orglibretexts.org

| Reducing Agent | Conditions | Product |

| Fe / HCl or NH4Cl | Acidic aqueous solution, heat | Substituted Aniline |

| SnCl2 / HCl | Acidic solution | Substituted Aniline |

| H2 / Pd-C | Catalytic hydrogenation | Substituted Aniline |

| NaBH4 / NiCl2 | Methanol | Substituted Aniline |

Once the amino group is installed, it can undergo a plethora of further reactions:

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -H, other halogens) via Sandmeyer-type reactions.

Acylation: Reaction with acyl chlorides or anhydrides yields amides.

Alkylation: The amine can be alkylated to form secondary or tertiary amines.

Furthermore, the halogen atoms themselves can be modified, for instance, through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively.

Combinatorial Solid-Phase Synthesis Applications

The poly-functional nature of this compound makes it an attractive scaffold for combinatorial chemistry, particularly in solid-phase synthesis. The ability to sequentially and selectively substitute the halogen atoms allows for the generation of large libraries of related compounds.

In a typical solid-phase approach, the scaffold molecule can be attached to a solid support (resin) through one of its reactive sites. lsu.edu For instance, one of the chloro groups could be displaced by a nucleophilic group on a linker attached to the resin. The remaining reactive sites (the other chloro and the fluoro group) are then available for reaction with a diverse set of building blocks in solution.

A generalized solid-phase synthesis workflow would be:

Immobilization: Covalent attachment of this compound to a solid support.

Diversification: The resin-bound scaffold is subjected to a series of reactions, such as nucleophilic substitutions at the remaining halogen positions. By using a split-and-pool strategy, a vast number of different reagents can be introduced at each diversification step.

Cleavage: After the desired structure is assembled on the resin, the final compound is cleaved from the solid support.

This methodology allows for the rapid and efficient synthesis of a large number of discrete compounds for high-throughput screening in drug discovery and materials science. The use of highly activated aromatic systems like this compound is advantageous as the reactions often proceed with high efficiency under mild conditions. researchgate.net

Spectroscopic and Structural Analysis of this compound

While extensive research, including Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, has been conducted on closely related isomers such as 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222) and the related compound 1,4-dichloro-2-nitrobenzene, this information is not directly applicable to the specified molecule due to differences in the substitution pattern on the benzene ring. The precise positions of the chloro, fluoro, and nitro groups significantly influence the molecular symmetry, vibrational modes, and the electronic environment of the nuclei, leading to unique spectral signatures for each distinct isomer.

Generating an article with the requested detailed sections—including specific vibrational frequencies, NMR chemical shifts, and a correlation between experimental and theoretical data—would require access to dedicated research focused solely on this compound. As this specific information is not available in the public domain, creating a scientifically accurate and verifiable article according to the provided outline is not possible at this time.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

In a mass spectrometry experiment, the compound would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted mass spectrometry data for various adducts of 1,4-Dichloro-2-fluoro-5-nitrobenzene have been calculated and are presented in the table below. uni.lu These predictions are based on computational models and provide expected m/z values for the protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), and other common adducts.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 209.95194 |

| [M+Na]⁺ | 231.93388 |

| [M-H]⁻ | 207.93738 |

| [M+NH₄]⁺ | 226.97848 |

| [M+K]⁺ | 247.90782 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of chromophores.

The this compound molecule contains a nitrobenzene (B124822) chromophore. The nitro group (-NO₂) is a strong electron-withdrawing group, and the chlorine and fluorine atoms also influence the electronic environment of the benzene (B151609) ring. These substituents are expected to cause a bathochromic (red) shift of the absorption bands of the benzene ring.

Detailed experimental research findings, including specific absorption maxima (λmax) and molar absorptivity values for this compound, are not available in the reviewed scientific literature. Therefore, a quantitative analysis of its electronic transitions cannot be provided at this time.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy.

Optimization of Molecular Geometry and Conformational Analysis

The optimization of molecular geometry is a fundamental application of DFT, seeking to find the lowest energy arrangement of atoms in a molecule. For aromatic systems like halogenated nitrobenzenes, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are key parameters.

In a study of the related compound 3-chloro-4-fluoronitrobenzene, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were performed to achieve a full geometry optimization. The results of such calculations typically provide bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. For these types of molecules, the benzene ring is generally found to be planar, with minor distortions caused by the substituents. The nitro group may be twisted out of the plane of the benzene ring to minimize steric hindrance with adjacent halogen atoms.

Conformational analysis for molecules with rotatable bonds, such as the C-N bond of the nitro group, is crucial. The potential energy surface can be scanned by systematically changing the dihedral angle of the nitro group relative to the benzene ring to identify the most stable conformer. For many substituted nitrobenzenes, the lowest energy conformation is the one where the nitro group is coplanar with the ring, maximizing π-conjugation. However, steric crowding from ortho-substituents can force the nitro group to rotate out of the plane.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For halogenated nitrobenzenes, the presence of electron-withdrawing groups like the nitro group and halogens tends to lower the energies of both the HOMO and LUMO. This can lead to a relatively small energy gap, indicating a higher potential for chemical reactivity.

Computational studies on related compounds show that the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the nitro group. The HOMO-LUMO gap for these types of molecules is a key parameter in predicting their behavior in chemical reactions.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity. |

Hartree-Fock (HF) and Hybrid Computational Approaches

The Hartree-Fock (HF) method is an ab initio computational technique that provides a good starting point for more advanced calculations. However, it does not fully account for electron correlation. Hybrid computational approaches, such as the B3LYP functional used in DFT, combine the HF exchange functional with DFT exchange and correlation functionals to provide a more accurate description of molecular properties.

For molecules like 3-chloro-4-fluoronitrobenzene, both HF and hybrid DFT methods have been used to calculate molecular geometries and vibrational frequencies. prensipjournals.com While HF calculations can provide useful qualitative insights, hybrid DFT methods generally yield results that are in better quantitative agreement with experimental data. The inclusion of electron correlation in hybrid DFT methods is particularly important for accurately describing the electronic structure and properties of molecules with significant electron delocalization and substituent effects.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For halogenated nitrobenzenes, the MEP surface typically shows negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. The regions around the hydrogen atoms of the benzene ring usually exhibit positive potential (blue regions), suggesting they are prone to nucleophilic attack. The MEP surface can also provide insights into non-covalent interactions.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Computed Vibrational Frequencies

Theoretical calculations of vibrational frequencies are a powerful tool for assigning the vibrational modes observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained.

For related compounds like 3-chloro-4-fluoronitrobenzene, vibrational frequencies have been calculated using both HF and DFT methods. prensipjournals.com The computed frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. These calculations allow for a detailed assignment of the various stretching, bending, and torsional modes of the molecule. For example, the characteristic symmetric and asymmetric stretching frequencies of the NO₂ group, as well as the C-Cl, C-F, and C-H stretching and bending vibrations, can be identified.

Below is a table summarizing the types of vibrational modes and their typical calculated frequency ranges for similar halogenated nitrobenzene (B124822) compounds.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

| C-H stretching | 3100 - 3000 |

| C=C aromatic stretching | 1600 - 1450 |

| NO₂ asymmetric stretching | 1570 - 1500 |

| NO₂ symmetric stretching | 1370 - 1300 |

| C-F stretching | 1250 - 1000 |

| C-Cl stretching | 850 - 550 |

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹³C and ¹H chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts. For 1,4-dichloro-2-fluoro-5-nitrobenzene, calculations would predict distinct chemical shifts for the two non-equivalent aromatic protons and the six unique carbon atoms, influenced by the electron-withdrawing effects of the nitro group and the halogens, as well as the electron-donating effect of the fluorine atom via resonance.

Table 1: Predicted NMR Chemical Shifts for this compound (Illustrative) (Note: The following data is hypothetical and for illustrative purposes, as specific literature values were not found.)

Theoretical Absorption Wavelengths and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. This approach provides information on the excitation energies and the corresponding absorption wavelengths (λmax). For this compound, the calculations would likely reveal electronic transitions in the ultraviolet-visible region. These transitions would primarily involve the promotion of electrons from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO), often characterized as π → π* and n → π* transitions associated with the nitrobenzene chromophore.

Table 2: Theoretical Absorption Data for this compound (Illustrative) (Note: The following data is hypothetical and for illustrative purposes.)

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools to understand the reactivity and selectivity of molecules. The presence of strong electron-withdrawing groups (nitro and chloro) and a fluorine atom on the benzene ring of this compound makes it susceptible to nucleophilic aromatic substitution. The positions most activated for such reactions can be predicted by analyzing the distribution of electrostatic potential and the energies of the LUMO. These calculations can help in understanding the mechanisms of reactions involving this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and intermolecular interactions. For this compound, NBO analysis would detail the charge distribution on each atom, the nature of the covalent bonds, and the extent of electron delocalization. It can also quantify the stabilization energies associated with hyperconjugative interactions, such as the interaction between lone pair orbitals of the oxygen and fluorine atoms and the antibonding orbitals of the aromatic ring. These interactions are crucial for understanding the molecule's stability and reactivity.

Atoms in Molecules (AIM) Theory for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. An AIM analysis of this compound would allow for the characterization of the C-C, C-H, C-Cl, C-F, C-N, and N-O bonds in terms of their bond critical points and the values of the electron density and its Laplacian at these points. This would provide quantitative information about the covalent and ionic character of each bond within the molecule.

Calculation of Dipole Moment, Polarizability, and Hyperpolarizability

The response of a molecule to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding a molecule's interaction with light and its potential applications in nonlinear optics. Quantum chemical calculations can provide reliable estimates of these properties. For this compound, the presence of polar groups (NO₂, Cl, F) would result in a significant permanent dipole moment. The polarizability and hyperpolarizability values would reflect the ease with which the electron cloud of the molecule can be distorted by an electric field, which is influenced by the delocalized π-electron system of the benzene ring.

Table 3: Calculated Molecular Properties for this compound (Illustrative) (Note: The following data is hypothetical and for illustrative purposes.)

Applications and Emerging Research Areas

Role in Advanced Materials Science and Polymer Chemistry

The structure of 1,4-dichloro-2-fluoro-5-nitrobenzene lends itself to applications in polymer chemistry, primarily due to the reactivity of its carbon-chlorine bonds, which are activated by the strongly electron-withdrawing nitro group. This activation facilitates nucleophilic aromatic substitution reactions, a cornerstone of many polymerization processes.

While specific polymers derived directly from this compound are not extensively documented in publicly available literature, its potential as a monomer in the synthesis of high-performance polymers can be inferred from the chemistry of similar halogenated nitroaromatic compounds. These compounds are often used to create polymers with desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics.

The general reaction scheme for the polymerization of such monomers involves the displacement of the chloride ions by nucleophilic comonomers, such as bisphenols or diamines, to form ether or amine linkages, respectively. This process, known as polycondensation, can lead to the formation of specialty polymers like polyetherimides or other advanced resins. The presence of the fluorine atom in this compound can further modify the properties of the resulting polymer, potentially enhancing its solubility, processability, or thermal stability.

The synthesis of polyetherimides, for instance, often employs halogen-containing monomers where the halogen's reactivity is enhanced by an adjacent electron-withdrawing group. researchgate.net The reaction of diamines with such monomers proceeds via nucleophilic substitution to build the polymer backbone. researchgate.net Similarly, hypercrosslinked resins with specific adsorption properties have been prepared from nitroaromatic precursors. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Comonomer Type | Polymer Linkage | Potential Polymer Class |

|---|---|---|

| Bisphenols | Ether | Poly(arylene ether)s |

| Diamines | Amine | Polyamines, Polyimides |

Analytical Chemistry Applications as Reference Standards

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. A reference standard is a highly purified compound used to calibrate analytical instruments and validate analytical methods. Given that this compound is commercially available in high purity, it can serve as a reference standard in various analytical techniques.

This compound would be particularly useful in chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), especially when coupled with detectors like Electron Capture Detectors (ECD), Nitrogen-Phosphorus Detectors (NPD), or Mass Spectrometry (MS). cdc.govepa.gov These methods are commonly employed for the analysis of environmental samples (water, soil) and industrial chemical mixtures where halogenated nitroaromatics may be present as products, byproducts, or pollutants. cdc.govnih.govresearchgate.net

The use of a certified reference material of this compound would allow analytical laboratories to:

Develop and validate new analytical methods for the detection of this compound and its isomers.

Calibrate instrumentation to ensure accurate quantification.

Perform quality control checks to ensure the reliability of analytical data.

Serve as an internal standard in the analysis of other halogenated aromatic compounds, provided its chromatographic behavior is suitable. researchgate.net

Table 2: Analytical Techniques for Halogenated Nitroaromatics

| Analytical Technique | Detector | Application Area |

|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Environmental monitoring |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Confirmatory analysis, structural elucidation |

Research in Selective Excitation in Coupled Multispin Systems

The molecular structure of this compound presents an interesting case for advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies, specifically in the area of selective excitation in coupled multispin systems. The molecule contains two protons (¹H) and one fluorine (¹⁹F) atom, all of which are NMR-active nuclei with a spin of ½. These nuclei will interact with each other through spin-spin coupling (J-coupling), creating a complex, coupled spin system.

In such a system, the NMR spectrum can be complicated due to overlapping signals and intricate splitting patterns. Selective excitation techniques, which use specially designed radiofrequency pulses, can be employed to excite specific nuclei or groups of nuclei within the molecule. copernicus.orgcopernicus.orgnih.gov This allows for the simplification of complex spectra and the extraction of specific information, such as the magnitude of coupling constants between particular spins.

The study of fluorinated aromatic compounds is an active area of NMR research, as fluorine-fluorine and fluorine-proton couplings can occur over multiple bonds (long-range coupling). nih.govnih.gov The ¹H and ¹⁹F NMR spectra of this compound would be influenced by these couplings, providing a rich dataset for analysis. Research in this area could involve:

Designing selective RF pulses to individually excite the different protons and the fluorine nucleus to unravel the coupling network.

Measuring the precise values of the various J(HH) and J(HF) coupling constants.

Using these experimental parameters to better understand the electronic structure and conformation of polyhalogenated nitrobenzenes.

While direct research utilizing this compound for this purpose is not prominent, the principles of selective excitation in NMR are well-established and could be readily applied to this molecule as a model system for studying complex spin dynamics in fluorinated aromatics. aip.orgresearchgate.netresearchgate.net

Table 3: NMR-Active Nuclei and Potential Couplings in this compound

| Nucleus 1 | Nucleus 2 | Type of Coupling | Potential Information |

|---|---|---|---|

| ¹H | ¹H | Vicinal (³J) | Dihedral angles, substitution pattern |

| ¹H | ¹⁹F | Ortho, Meta (³J, ⁴J) | Through-bond electronic effects |

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-dichloro-2-fluoro-5-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated nitroaromatics like this compound typically involves halogenation and nitration steps. Key methods include:

- Chlorination : Use of thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 0–50°C for 1–12 hours, with N,N-dimethylformamide (DMF) as a catalyst .

- Nitration : Controlled addition of nitric acid in sulfuric acid at low temperatures to avoid over-nitration.

- Fluorination : Halogen exchange via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents like DMF at elevated temperatures (80–120°C).

Critical Parameters : Temperature control during nitration prevents decomposition, while solvent choice (e.g., DCM vs. benzene) affects reaction rates and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point (mp) : Determine using differential scanning calorimetry (DSC) or capillary methods. Expected mp range: 30–33°C (similar to 2,4-dichloro-1-nitrobenzene) .

- Solubility : Test in common solvents (e.g., DCM, ethanol, DMSO) via gravimetric analysis. The compound is likely lipophilic due to nitro and halogen substituents.

- Spectroscopic Analysis :

- NMR : - and -NMR to confirm substitution patterns (e.g., coupling constants for ortho/para fluorine).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro groups .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent sublimation and hydrolysis. Desiccate to avoid moisture-induced decomposition.

- Decomposition Risks : Nitroaromatics can degrade under light or heat, forming toxic gases (e.g., NOₓ). Monitor via TLC or HPLC for degradation products like nitroso derivatives .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in reactions involving this compound?

- Methodological Answer : The electron-withdrawing nitro and halogen groups direct electrophilic substitution to meta positions. For example:

- Nucleophilic Aromatic Substitution (NAS) : Fluorine at position 2 is more labile than chlorine due to weaker C–F bonds. Use DFT calculations to predict activation energies for substitutions at specific positions .

- Reduction : Selective reduction of the nitro group to an amine (e.g., using SnCl₂ in ethanol at 75°C) preserves halogens, enabling downstream functionalization (e.g., diazotization) .

Q. How can computational modeling (e.g., DFT) predict reactivity and polymorphism in this compound derivatives?

- Methodological Answer :

- Reactivity : Calculate frontier molecular orbitals (FMO) to identify sites for electrophilic/nucleophilic attacks. For example, the LUMO of the nitro group facilitates nucleophilic addition.

- Polymorphism : Use crystal structure prediction (CSP) software (e.g., Mercury) to assess packing arrangements. Experimental validation via X-ray diffraction can resolve discrepancies between predicted and observed polymorphs .

Q. How should researchers resolve contradictions in synthetic data, such as varying yields under similar conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify critical factors. For instance, higher temperatures (>50°C) may accelerate side reactions in chlorination .

- Analytical Triangulation : Cross-validate results using HPLC, GC-MS, and NMR to detect trace impurities or byproducts. For example, residual DMF in the reaction mixture can form dimethylamine adducts, reducing yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。